1-(2,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 895002-67-2
Cat. No.: VC4170544
Molecular Formula: C21H20N4O
Molecular Weight: 344.418
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895002-67-2 |
|---|---|
| Molecular Formula | C21H20N4O |
| Molecular Weight | 344.418 |
| IUPAC Name | 1-(2,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C21H20N4O/c1-14-5-4-6-17(10-14)12-24-13-22-20-18(21(24)26)11-23-25(20)19-8-7-15(2)9-16(19)3/h4-11,13H,12H2,1-3H3 |
| Standard InChI Key | SSPOXVJRRSXYFN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C |
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties . These compounds have been extensively studied due to their potential therapeutic applications. One specific derivative of interest is 1-(2,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, although detailed information on this compound is not readily available in the provided search results. This article will focus on the broader context of pyrazolo[3,4-d]pyrimidines and their relevance to pharmaceutical research.
Synthesis and Structural Characterization
Pyrazolo[3,4-d]pyrimidines are typically synthesized through condensation reactions involving pyrazole and pyrimidine precursors. The synthesis often involves the use of formamide or other reagents to form the fused pyrimidine ring . Structural characterization is commonly performed using spectroscopic techniques such as NMR and IR .
Biological Activities
Pyrazolo[3,4-d]pyrimidines have shown promising biological activities:
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Anticancer Activity: These compounds have been found to inhibit tyrosine kinases, such as c-Src and Bcr-Abl, which are involved in cancer cell proliferation . They have demonstrated cytotoxicity against various cancer cell lines, including neuroblastoma, chronic myeloid leukemia, and glioblastoma .
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Anti-inflammatory and Anti-platelet Activities: Some derivatives have been reported to exhibit anti-inflammatory and anti-platelet effects, making them potential candidates for treating conditions related to inflammation and thrombosis .
Research Findings and Future Directions
While specific data on 1-(2,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is not available, ongoing research in the field of pyrazolo[3,4-d]pyrimidines continues to explore their potential as therapeutic agents. Future studies may focus on synthesizing novel derivatives with improved pharmacological profiles and evaluating their efficacy in preclinical models.
Data Tables
Given the lack of specific data on the compound , here is a general overview of the biological activities of pyrazolo[3,4-d]pyrimidines:
| Compound Class | Biological Activity | Target |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Anticancer | Tyrosine kinases (c-Src, Bcr-Abl) |
| Pyrazolo[3,4-d]pyrimidines | Anti-inflammatory | Various inflammatory pathways |
| Pyrazolo[3,4-d]pyrimidines | Anti-platelet | Platelet aggregation pathways |
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